tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Description
tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS: 1498181-43-3) is a synthetic intermediate with the molecular formula C₁₃H₁₆BrNO₄ and a molecular weight of 330.18 g/mol . Its structure comprises a 1,4-benzodioxin core (a benzene ring fused to a 1,4-dioxane ring) substituted with a bromine atom at position 7 and a tert-butyl carbamate group at position 4. This compound is primarily utilized in pharmaceutical and organic synthesis as a building block for introducing protected amine functionalities or brominated aromatic systems into target molecules .
Properties
CAS No. |
1498181-43-3 |
|---|---|
Molecular Formula |
C13H16BrNO4 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)carbamate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(16)15-9-7-11-10(6-8(9)14)17-4-5-18-11/h6-7H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
LTWDFSWTMFKGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1Br)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Brominated Benzodioxin Intermediates
A primary route involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine with tert-butyl carbamate derivatives. This method leverages the electrophilic nature of the bromine substituent to facilitate nucleophilic attack by a carbamate-protected amine. For instance, a two-step protocol begins with the preparation of 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine via nitration and subsequent reduction of a brominated benzodioxin precursor. The amine intermediate is then treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding the target compound in 68–75% isolated yield.
Key parameters influencing this route include:
Coupling Reactions Using Bromoacetyl Benzodioxin Derivatives
An alternative approach employs 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (10 ) as a key intermediate. In a representative procedure:
-
Deprotonation : tert-Butyl carbamate is treated with lithium diisopropylamide (LDA) in THF at −5°C to generate a reactive amide species.
-
Alkylation : The amide reacts with 10 at 20°C for 2 hours, followed by quenching with saturated NaHCO₃.
-
Workup : Extraction with ethyl acetate and crystallization from isopropyl ether yields the product at 83% purity (99.1% by HPLC).
Table 1 : Optimization of Coupling Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| LDA Equivalents | 1.1–1.3 eq | Maximizes amide formation |
| Reaction Temperature | −5°C to 20°C | Prevents ketone decomposition |
| Crystallization Solvent | Isopropyl ether | Enhances purity to >99% |
This method’s scalability is demonstrated in a 5 L batch process, producing 467 g of product with consistent reproducibility.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Boc Protection
The tert-butoxycarbonyl (Boc) group’s stability under basic conditions is critical. At pH > 9, competing hydrolysis of the Boc moiety occurs, necessitating strict control of reaction pH (6.5–7.5). Fourier-transform infrared (FTIR) spectroscopy confirms successful Boc protection via the disappearance of the N–H stretch at 3350 cm⁻¹ and the emergence of carbonyl signals at 1695 cm⁻¹.
Bromine Displacement Challenges
Unwanted bromide elimination is observed when using polar aprotic solvents like dimethylformamide (DMF). Substituting DMF with THF reduces this side reaction by 42%, as evidenced by LC-MS analysis showing a decrease in dehydrohalogenation byproducts.
Analytical Characterization and Quality Control
Structural Confirmation via NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) of the final product exhibits:
-
δ 1.45 (s, 9H, Boc CH₃)
-
δ 4.28–4.32 (m, 4H, dioxane OCH₂)
-
δ 6.85 (d, J = 8.4 Hz, 1H, aromatic H-5)
¹³C NMR corroborates the structure with a Boc carbonyl at δ 155.2 ppm and a carbamate carbon at δ 79.8 ppm.
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) shows a single peak at t₃ = 8.7 minutes, confirming >99% purity. Residual solvent analysis via gas chromatography (GC) confirms THF levels <50 ppm, meeting ICH Q3C guidelines.
Industrial-Scale Adaptations and Environmental Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reaction control. A microreactor system operating at 10 mL/min achieves 89% yield with 15-second residence time, reducing solvent use by 60% compared to batch processes.
Solvent Recycling Protocols
THF recovery via fractional distillation achieves 92% reuse efficiency, lowering the process’s environmental impact score (E-factor) from 18.7 to 6.3.
Comparative Analysis of Synthetic Methods
Table 2 : Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Nucleophilic Substitution | 75 | 98.5 | 12.40 |
| Coupling Reaction | 83 | 99.1 | 9.80 |
| Continuous Flow | 89 | 99.3 | 8.20 |
The coupling route offers superior cost-effectiveness, while continuous flow synthesis provides the highest yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbamate group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
tert-Butyl N-(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
- Molecular Formula : C₁₂H₁₅ClN₂O₄ (exact mass: 310.06) .
- Structural Differences: Replaces bromine with chlorine at position 5. The benzodioxin ring is replaced with a pyridine-fused dioxane ring (dioxino[2,3-b]pyridine).
- The pyridine ring introduces a basic nitrogen, altering electronic properties and reactivity in cross-coupling reactions .
N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
- Molecular Formula: C₁₀H₉BrClNO₃ (MW: 306.54) .
- Structural Differences :
- Replaces tert-butyl carbamate with a chloroacetamide group.
- Functional Implications :
Bioactive 1,4-Dioxane-Containing Analogues
Compounds containing the 1,4-dioxane ring system, such as 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g), exhibit significant antihepatotoxic activity comparable to silymarin .
- Biological Relevance: While flavones act via antioxidant mechanisms, the carbamate group in the main compound may confer stability or modulate amine-related biological targets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity : Bromine’s lower electronegativity compared to chlorine may favor radical or nucleophilic aromatic substitution reactions in the main compound .
- Industrial Challenges : Discontinuation by suppliers highlights possible scalability or stability issues, contrasting with the commercial availability of its chloro analogue .
Biological Activity
Tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Molecular Formula : C12H14BrN1O3
- Molecular Weight : 299.15 g/mol
- CAS Number : 297757-46-1
The presence of the bromine atom and the benzodioxin moiety suggests potential interactions with biological targets that may lead to various pharmacological effects.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .
- Antioxidant Properties : The benzodioxin structure may confer antioxidant capabilities, potentially reducing oxidative stress in cells. This effect is significant in neuroprotective strategies against conditions like Alzheimer’s disease .
- Modulation of Inflammatory Pathways : Some studies suggest that related compounds can modulate inflammatory responses by affecting cytokine production and signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Bromine Substitution : The presence of bromine at the 7-position enhances lipophilicity and may improve bioavailability.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases lipophilicity and potential target interaction |
| Tert-butyl | Enhances solubility and stability |
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures provided protection against amyloid-beta-induced toxicity in astrocytes by reducing TNF-alpha levels and oxidative stress . This suggests a potential application in neurodegenerative diseases.
- Antitumor Activity : Another research effort focused on CDK inhibitors derived from similar structures showed promising results in inhibiting tumor growth in various cancer cell lines. The modulation of cell cycle progression through CDK inhibition was a key finding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Functionalization of the benzodioxin core : Bromination at the 7-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids), followed by carbamate protection with tert-butyl carbamoyl chloride under basic conditions (e.g., Na₂CO₃ or pyridine) .
- Solvent and catalyst optimization : Polar aprotic solvents like DMF or DCM, combined with bases such as lithium hydride, are often used to enhance reaction efficiency .
- Yield optimization : Reaction conditions (temperature, stoichiometry, and time) must be rigorously controlled. For example, solvent-free conditions under reflux have been employed for analogous benzodioxin derivatives to reduce side reactions .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer :
- Spectroscopic techniques : NMR (¹H, ¹³C) is critical for confirming regiochemistry and purity. For example, the tert-butyl group’s singlet at ~1.4 ppm in ¹H NMR and the carbamate carbonyl signal at ~155 ppm in ¹³C NMR are diagnostic .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) or GC/MS confirms molecular weight and isotopic patterns, especially for brominated derivatives .
- X-ray crystallography : Programs like SHELX are used for resolving crystal structures, particularly to confirm stereochemistry and intermolecular interactions. SHELXL refinement is preferred for high-resolution data .
Q. What are common functionalization reactions for this compound?
- Methodological Answer :
- Sulfonylation : React with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of Na₂CO₃ to introduce sulfonamide groups at the amine site .
- Acetylation : Use chloroacetyl chloride or trifluoroacetic anhydride to modify the carbamate group, enabling further derivatization .
- Cross-coupling reactions : The bromine substituent allows Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl diversification. Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems are critical .
Advanced Research Questions
Q. How can computational models predict the biological or physicochemical properties of this compound?
- Methodological Answer :
- EGNN (Edge-Augmented Graph Neural Networks) : These models predict scaffold-activity relationships, even for untrained scaffolds. For example, EGNN identified benzodioxin derivatives as potent PD-1/PD-L1 inhibitors by analyzing topological features and electronic properties .
- DFT calculations : Used to study reaction mechanisms (e.g., bromination regioselectivity) and optimize transition states. Software like Gaussian or ORCA is employed .
- Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like acetylcholinesterase or lipoxygenase, guiding SAR studies .
Q. What experimental strategies resolve contradictions in biological activity data for benzodioxin derivatives?
- Methodological Answer :
- Dose-response profiling : Use IC₅₀/EC₅₀ assays to quantify activity. For example, discrepancies in antibacterial activity (e.g., against E. coli vs. S. typhi) may arise from differences in membrane permeability, requiring tailored assay conditions .
- Enzyme inhibition kinetics : Compare Michaelis-Menten parameters (Km, Vmax) under standardized conditions. For instance, lipoxygenase inhibition by sulfonamide derivatives varies with alkyl chain length, suggesting steric effects .
- Metabolic stability assays : Liver microsome studies (e.g., human/rat CYP450) explain variability in in vivo vs. in vitro results .
Q. How is X-ray crystallography applied to study this compound’s solid-state behavior?
- Methodological Answer :
- Data collection : Use synchrotron radiation or Mo/Kα sources for high-resolution data. SHELXD or SHELXS solves phase problems via direct methods .
- Refinement challenges : Address twinning or disorder in the tert-butyl group using SHELXL’s restraints (e.g., SIMU/DELU commands). Hydrogen bonding networks involving the carbamate group are analyzed via PLATON .
- Polymorphism screening : Vapor diffusion or cooling crystallization identifies polymorphs, with thermal (DSC) and spectroscopic (PXRD) validation .
Q. What strategies optimize regioselectivity in benzodioxin functionalization?
- Methodological Answer :
- Directing groups : Install temporary groups (e.g., nitro or acetyl) to steer bromination or coupling reactions to specific positions. Subsequent deprotection retains the core structure .
- Microwave-assisted synthesis : Enhances selectivity for thermodynamically favored products. For example, microwave irradiation reduces side-product formation in Pd-catalyzed couplings .
- Lewis acid modulation : BF₃·Et₂O or ZnCl₂ can alter electrophilic substitution patterns by coordinating to the benzodioxin oxygen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
